molecular formula C12H10ClN3O3S B13760305 5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide CAS No. 78202-90-1

5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

Cat. No.: B13760305
CAS No.: 78202-90-1
M. Wt: 311.74 g/mol
InChI Key: DSEHGKPOWKFDAN-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a sulfanylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrazol-3-ol
  • 5-[(4-chlorophenyl)sulfanylmethyl]-2-furoate
  • 5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

Uniqueness

This compound stands out due to its unique combination of a pyrimidine ring with a chlorophenyl and sulfanylmethyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

78202-90-1

Molecular Formula

C12H10ClN3O3S

Molecular Weight

311.74 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10ClN3O3S/c13-6-1-3-7(4-2-6)20-5-8-9(10(14)17)15-12(19)16-11(8)18/h1-4H,5H2,(H2,14,17)(H2,15,16,18,19)

InChI Key

DSEHGKPOWKFDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=C(NC(=O)NC2=O)C(=O)N)Cl

Origin of Product

United States

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